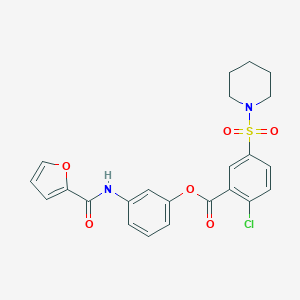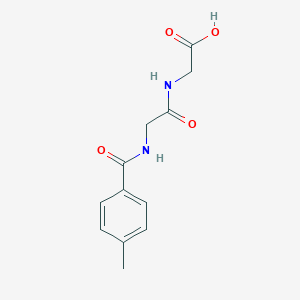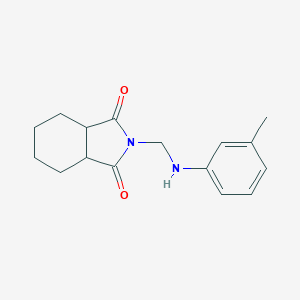
Propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound characterized by its unique structural features It contains a nitrophenyl group, a dioxoisoindoline moiety, and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with phthalic anhydride, followed by esterification with propanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene. The mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Conversion to corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents at the nitro position.
Scientific Research Applications
Propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The dioxoisoindoline moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-{3-nitrophenyl}-1,3-dioxo-5-isoindolinecarboxylate
- Methyl 2-{3-nitrophenyl}-1,3-dioxo-5-isoindolinecarboxylate
- Ethyl 2-{3-nitrophenyl}-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
Propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C18H14N2O6 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
propyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H14N2O6/c1-2-8-26-18(23)11-6-7-14-15(9-11)17(22)19(16(14)21)12-4-3-5-13(10-12)20(24)25/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
HKJSYQBWZHJHMJ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Furan-2-ylcarbonyl)amino]phenyl 3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B342235.png)



![1-[(4-{4-Nitrophenoxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B342245.png)

![Azepan-1-yl-[4-methoxy-3-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B342248.png)
![4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B342253.png)

![4-{4-[(Heptyloxy)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B342260.png)

![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B342262.png)
